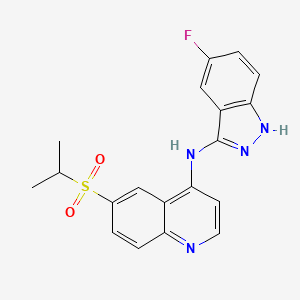
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine is a highly potent and selective inhibitor of RIP2 kinase.
Preparation Methods
The synthesis of N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine involves several key steps. The synthetic route typically begins with the preparation of the indazole and quinoline intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often involve the use of strong bases and solvents to facilitate the coupling reaction . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques .
Chemical Reactions Analysis
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of RIP2 kinase and its role in various biochemical pathways.
Biology: The compound is employed in cellular and molecular biology research to investigate the signaling pathways involved in the innate immune response.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, as it can modulate the activity of RIP2 kinase and reduce the production of inflammatory cytokines.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting RIP2 kinase
Mechanism of Action
The mechanism of action of N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine involves the inhibition of RIP2 kinase. RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2. By inhibiting RIP2 kinase, the compound prevents the activation of these receptors and the subsequent production of inflammatory cytokines .
Comparison with Similar Compounds
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine is unique in its high potency and selectivity for RIP2 kinase. Similar compounds include:
6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine: Another potent RIP2 kinase inhibitor with similar structural features.
GSK583: A next-generation RIP2 inhibitor with exquisite selectivity and potency.
These compounds share structural similarities but differ in their specific functional groups and overall potency, making this compound a unique and valuable tool in scientific research .
Properties
Molecular Formula |
C19H17FN4O2S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine |
InChI |
InChI=1S/C19H17FN4O2S/c1-11(2)27(25,26)13-4-6-16-14(10-13)17(7-8-21-16)22-19-15-9-12(20)3-5-18(15)23-24-19/h3-11H,1-2H3,(H2,21,22,23,24) |
InChI Key |
HTDKYMMOSDHZSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


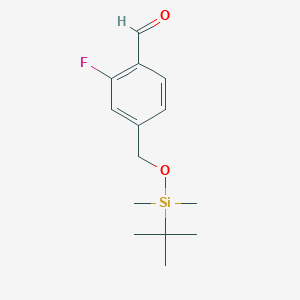
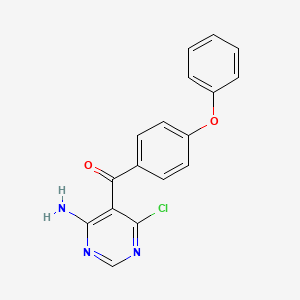
![1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923785.png)
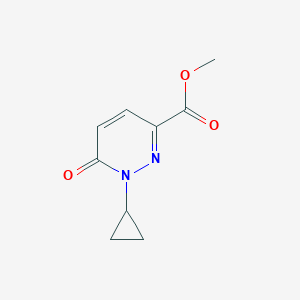
![tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13923792.png)
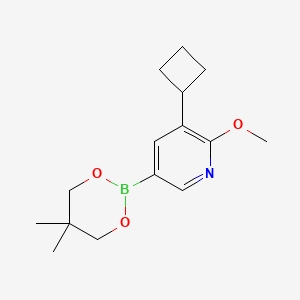
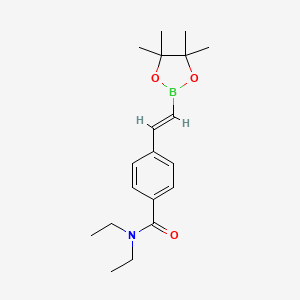
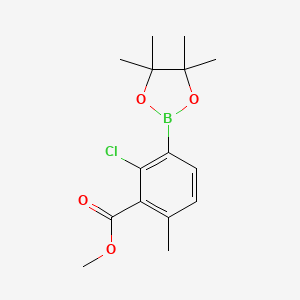
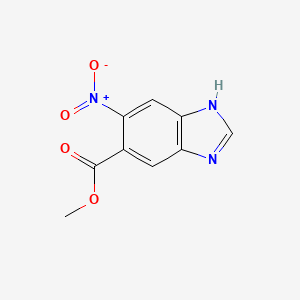
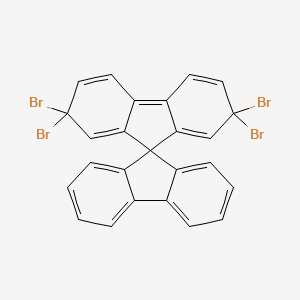
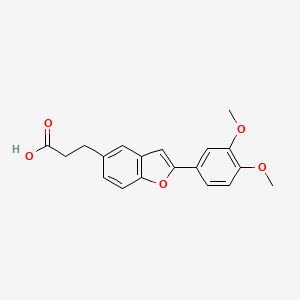
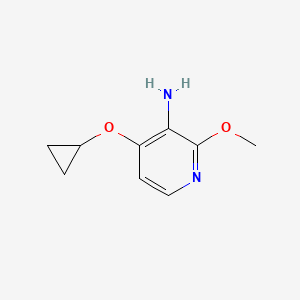
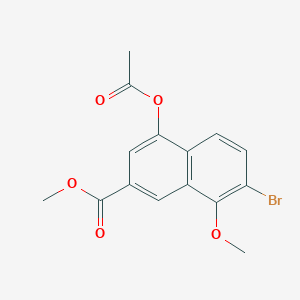
![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)
